

# analytical methods for the characterization of Benzothiazole-5-carboxylic acid

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## Compound of Interest

Compound Name: **Benzothiazole-5-carboxylic acid**

Cat. No.: **B1273803**

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## A Comprehensive Guide to the Analytical Characterization of **Benzothiazole-5-carboxylic Acid**

This guide provides a detailed comparison of analytical methods for the characterization of **Benzothiazole-5-carboxylic acid**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections present experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in the structural elucidation and quality control of this molecule.

## Physicochemical Properties

**Benzothiazole-5-carboxylic acid** is a solid at room temperature.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	179.20 g/mol	<a href="#">[1]</a>
Appearance	Off-white powder	<a href="#">[3]</a>
Melting Point	256-262 °C	<a href="#">[3]</a>

## Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **Benzothiazole-5-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4][5] The protons on the aromatic ring will resonate in the aromatic region (typically 7-9 ppm), and their splitting patterns will depend on their coupling with neighboring protons.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region.[4][5] The chemical shifts of the aromatic carbons provide further confirmation of the benzothiazole ring structure.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Benzothiazole-5-carboxylic acid** (in DMSO-d<sub>6</sub>)

<sup>1</sup> H NMR	$\delta$ (ppm)	Multiplicity	<sup>13</sup> C NMR	$\delta$ (ppm)
H-2	~9.3	s	C-2	~158
H-4	~8.4	d	C-4	~125
H-6	~8.2	dd	C-5	~130
H-7	~8.0	d	C-6	~128
COOH	~13.0	br s	C-7	~123
C-3a	~153			
C-7a	~135			
COOH	~167			

Note: These are predicted values based on the analysis of similar benzothiazole and carboxylic acid derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic FT-IR Absorption Bands for **Benzothiazole-5-carboxylic acid**

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Reference
Carboxylic Acid	O-H stretch	3300-2500 (broad)	<a href="#">[9]</a>
Aromatic C-H	C-H stretch	3100-3000	<a href="#">[10]</a>
Carboxylic Acid	C=O stretch	1710-1680	<a href="#">[11]</a>
Benzothiazole Ring	C=N stretch	~1640	<a href="#">[10]</a>
Aromatic Ring	C=C stretch	1600-1450	<a href="#">[10]</a>
Carboxylic Acid	C-O stretch	1320-1210	<a href="#">[9]</a>
Carboxylic Acid	O-H bend	950-910	<a href="#">[9]</a>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Benzothiazole-5-carboxylic acid**, the molecular ion peak ([M]<sup>+</sup>) would be observed at an m/z of 179. Subsequent fragmentation is expected to involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[\[12\]](#)[\[13\]](#)

Table 3: Expected Mass Spectrometry Fragmentation for **Benzothiazole-5-carboxylic acid**

m/z	Fragment Ion	Description
179	[C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> S] <sup>+</sup>	Molecular Ion ([M] <sup>+</sup> )
162	[C <sub>8</sub> H <sub>4</sub> NOS] <sup>+</sup>	Loss of -OH ([M-OH] <sup>+</sup> )
134	[C <sub>7</sub> H <sub>4</sub> NS] <sup>+</sup>	Loss of -COOH ([M-COOH] <sup>+</sup> )

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and quantifying **Benzothiazole-5-carboxylic acid**.

Table 4: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at ~250 nm
Run Time	~10 minutes

Note: This method is based on a protocol for a similar compound and may require optimization.

[\[14\]](#)

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Benzothiazole-5-carboxylic acid** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the <sup>1</sup>H NMR spectrum and determine the chemical shifts relative to the residual solvent peak.

## FT-IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. The instrument software will automatically ratio the sample spectrum to the background spectrum.

## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.

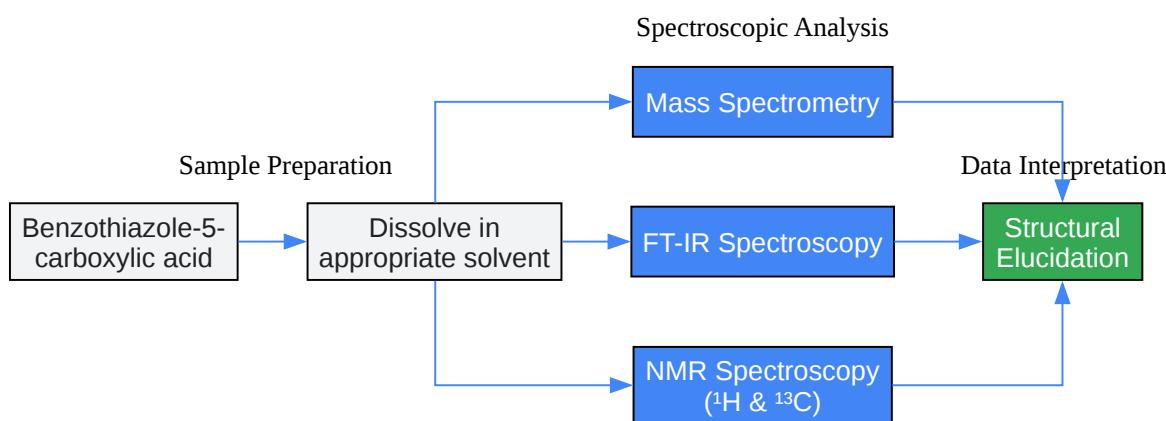
## HPLC Protocol

- Mobile Phase Preparation: Prepare the aqueous component of the mobile phase by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Mix the aqueous and organic (acetonitrile) components in the desired ratio and degas the mixture.

- Standard Solution Preparation: Accurately weigh and dissolve a known amount of **Benzothiazole-5-carboxylic acid** reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45  $\mu\text{m}$  syringe filter.
- Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample, and record the chromatograms.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

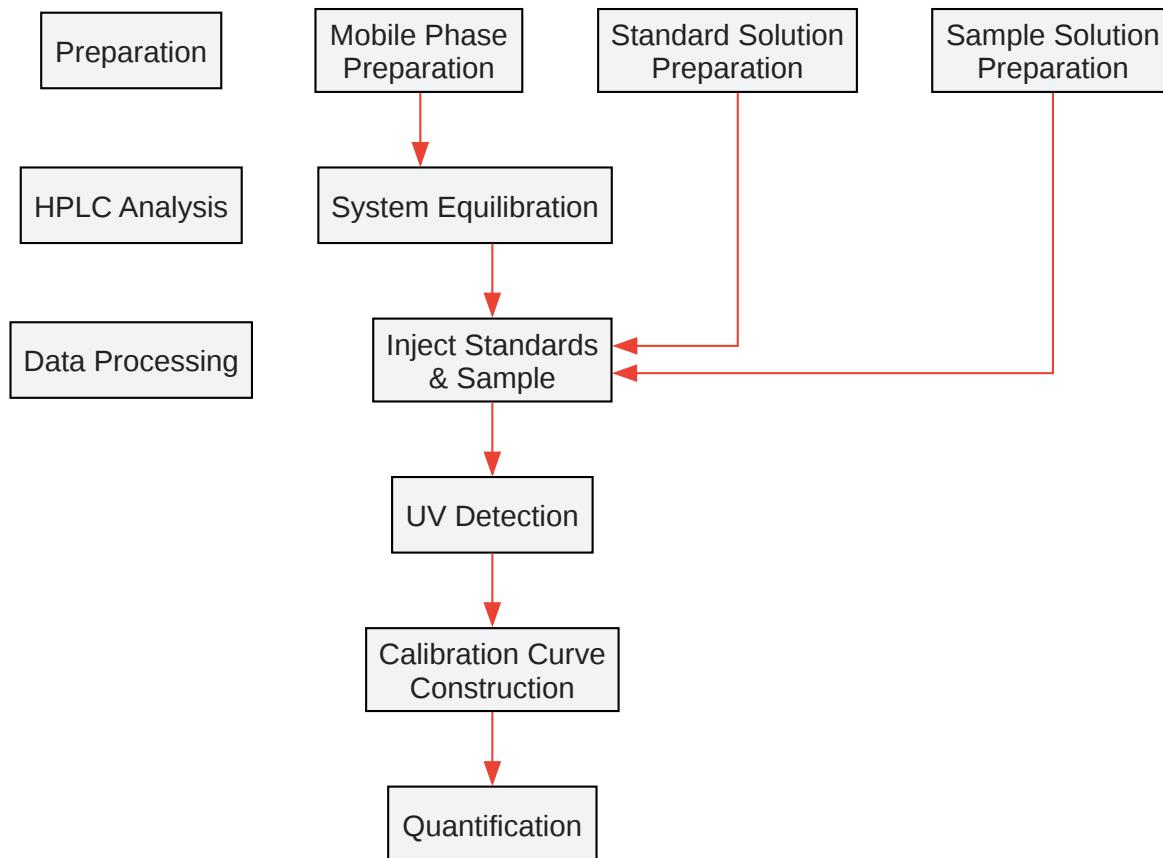
## Visual Workflows

The following diagrams illustrate the general workflows for the analytical characterization of **Benzothiazole-5-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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Caption: Workflow for HPLC Analysis.

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